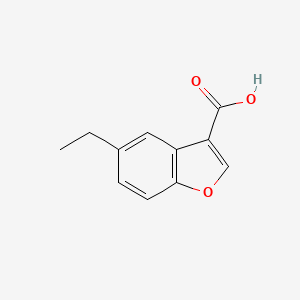

5-Ethyl-1-benzofuran-3-carboxylic acid

描述

5-Ethyl-1-benzofuran-3-carboxylic acid is a benzofuran derivative characterized by an ethyl group at the 5-position and a carboxylic acid moiety at the 3-position of the benzofuran core. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical and materials science research. Its commercial availability (50 mg for €542; 500 mg for €1,488) underscores its utility in high-value applications . The structural rigidity of the benzofuran scaffold, combined with the electron-withdrawing carboxylic acid group, makes it a versatile intermediate for synthesizing bioactive molecules or functional materials.

属性

IUPAC Name |

5-ethyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-7-3-4-10-8(5-7)9(6-14-10)11(12)13/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWMEWXSWLJESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Multi-step Synthesis from Simple Precursors

According to chemical supply and research sources, the synthesis generally starts from simpler aromatic precursors that allow for the construction of the benzofuran ring system. The key steps include:

- Benzofuran Core Formation: This can be achieved via cyclization reactions involving ortho-hydroxyaryl aldehydes or ketones with appropriate reagents.

- Ethyl Group Introduction: The ethyl substituent at the 5-position is typically introduced either by alkylation or by using ethyl-substituted starting materials.

- Carboxyl Group Installation: The carboxylic acid at the 3-position is often introduced via oxidation of aldehydes or esters, or by hydrolysis of esters formed during the synthesis.

This approach is supported by general synthetic protocols for benzofuran derivatives, where the benzofuran ring is constructed first, followed by functional group modifications.

Suzuki Coupling and Ester Hydrolysis Approach

A representative advanced synthetic method involves:

- Suzuki Coupling: The formation of 2-arylbenzofuran-3-carboxylates via palladium-catalyzed Suzuki coupling of arylboronic acids with halogenated benzofuran precursors.

- Reduction and Hydrolysis: The ester intermediates are then reduced and hydrolyzed under basic conditions to yield the corresponding carboxylic acids.

For example, ethyl benzofuran-3-carboxylate derivatives can be synthesized and subsequently hydrolyzed to the free acid form under alkaline conditions at elevated temperatures (around 70 °C) with sodium hydroxide, followed by acidification.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Steps | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Multi-step synthesis from precursors | Benzofuran ring formation, alkylation, oxidation/hydrolysis | Aromatic aldehydes/ketones, alkyl halides, oxidants | Straightforward, adaptable to various substitutions | Multi-step, moderate yields |

| Suzuki Coupling + Hydrolysis | Palladium-catalyzed coupling, reduction, alkaline hydrolysis | Pd catalyst, arylboronic acids, NaOH, THF/MeOH | High selectivity, modular, scalable | Requires expensive catalysts |

| Metal-mediated cyclization & oxidation (Patent method) | TiCl4-mediated intermediate formation, oxidation, esterification | Zn powder, TiCl4, NaOH, CuSO4, K2CO3, I2 | Wide raw material availability, robust | Requires strict temperature control, multi-step |

Research Findings and Notes

- The Suzuki coupling method is widely used in benzofuran chemistry due to its versatility in introducing various aryl groups and functional groups with high regioselectivity.

- The patent method demonstrates a practical route for benzofuran carboxylic acid derivatives with potential for scale-up, emphasizing the importance of reaction atmosphere (nitrogen), temperature control, and sequential oxidation steps.

- Hydrolysis of ester intermediates under alkaline conditions is a common final step to obtain the free carboxylic acid, with reaction conditions carefully optimized to prevent side reactions.

- The ethyl substituent can be introduced either by using ethyl-substituted starting materials or by alkylation post-ring formation, depending on the synthetic route chosen.

化学反应分析

Types of Reactions: 5-Ethyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding quinones or other oxidized products.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions at the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

科学研究应用

Chemical Structure and Synthesis

5-Ethyl-1-benzofuran-3-carboxylic acid belongs to the class of benzofuran derivatives. The compound features a benzofuran core with an ethyl group at the 5-position and a carboxylic acid functional group at the 3-position. The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis often begins with 5-ethyl-2-hydroxybenzofuran.

- Esterification : The hydroxyl group is converted into a carboxylic acid through oxidation or direct carboxylation.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Scientific Research Applications

This compound has several notable applications in scientific research:

The compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against a range of bacterial strains, suggesting its potential use in developing new antimicrobial agents .

- Anticancer Activity : Preliminary research shows that this compound may inhibit the proliferation of cancer cells, particularly in vitro studies involving human cancer cell lines such as HeLa and MCF-7. In these studies, concentrations as low as 25 µM resulted in a reduction of cell viability by up to 70% after 48 hours .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in various biochemical pathways. For example, it has been studied for its potential to inhibit the 5-lipoxygenase enzyme system, which plays a crucial role in inflammatory responses and allergic reactions . This inhibition could lead to therapeutic applications in treating conditions like asthma and allergic rhinitis.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| 5-Hydroxy-1-benzofuran-3-carboxylic acid | Structure | Moderate antimicrobial | Lacks ethyl group |

| Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate | Structure | High anticancer activity | More complex structure |

| 5-(Methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylic acid | Structure | High solubility but lower reactivity | Acid form shows different properties |

Case Studies

Several case studies highlight the biological effects and therapeutic potential of this compound:

- Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL .

- Anticancer Evaluation : In vitro tests using human cancer cell lines revealed that the compound significantly reduced cell viability, indicating its potential as an anticancer agent .

作用机制

The mechanism of action of 5-Ethyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

相似化合物的比较

Ethyl 5-Hydroxy-4-[(3-Methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate

- Substituents :

- Position 2 : Phenyl group.

- Position 4 : (3-Methylpiperidin-1-yl)methyl group.

- Position 5 : Hydroxy group.

- This structure may improve solubility in polar solvents or interaction with biological targets .

Ethyl 5-((1-Methyl-4-Nitro-1H-Imidazol-5-yl)Oxy)-2-Phenyl-1-Benzofuran-3-Carboxylate

- Substituents :

- Position 2 : Phenyl group.

- Position 5 : (1-Methyl-4-nitroimidazol-5-yl)oxy group.

- This compound may exhibit unique reactivity in nucleophilic substitution or serve as a precursor for antimicrobial agents .

Ethyl 5-(Acetyloxy)-2-Methyl-1-Benzofuran-3-Carboxylate

- Substituents :

- Position 2 : Methyl group.

- Position 5 : Acetyloxy group.

- Molecular Formula : C₁₄H₁₄O₅ (MW: 262.25 g/mol).

- The methyl group at position 2 simplifies steric hindrance compared to phenyl-substituted analogs, favoring metabolic stability .

Ethyl 5-Bromo-1-Benzofuran-3-Carboxylate

- Substituents :

- Position 5 : Bromine atom.

- Features: Bromine’s electronegativity and size make this compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura).

Substituent Effects on Physicochemical Properties

- Solubility : Hydroxy and piperidinylmethyl groups () enhance water solubility, whereas acetyloxy and bromine () increase hydrophobicity.

- Reactivity : Bromine () and nitro groups () enable further functionalization. The carboxylic acid in this compound () allows direct conjugation or salt formation.

- Biological Activity : Piperidinylmethyl and nitroimidazole substituents () are associated with antimicrobial or CNS-targeting activity, while the ethyl group () may optimize pharmacokinetics through balanced lipophilicity.

Data Table: Structural and Functional Comparison

Research Findings and Implications

生物活性

5-Ethyl-1-benzofuran-3-carboxylic acid is an organic compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in research.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₀O₃ and a molecular weight of approximately 190.20 g/mol. It consists of a benzofuran core with an ethyl group at the 5-position and a carboxylic acid functional group at the 3-position. This structural arrangement is crucial for its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving multi-step processes starting from readily available phenolic compounds. The versatility in synthesis allows for the exploration of different derivatives, which may exhibit varying biological activities.

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that certain benzofuran compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For instance, similar benzofuran derivatives have demonstrated selective inhibition of key signaling pathways involved in cancer progression, such as the AKT pathway, leading to reduced cell proliferation in various cancer cell lines including breast, lung, and prostate cancer .

Antimicrobial Activity

The antimicrobial potential of this compound has been preliminarily evaluated against a range of microorganisms. Studies have reported that related benzofuran compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives have shown minimum inhibitory concentrations (MIC) effective against Candida species and several bacterial strains .

Study on Anticancer Mechanisms

A notable study focused on the structure-activity relationship (SAR) of benzofuran derivatives revealed that specific substitutions on the benzofuran scaffold significantly enhance anticancer activity. The study demonstrated that compounds with certain functional groups could effectively inhibit cancer cell growth by inducing apoptosis and causing G2/M phase arrest in the cell cycle .

Antimicrobial Evaluation

Another investigation assessed various benzofuran derivatives for their antimicrobial properties. Compounds were tested against a panel of bacteria and fungi, revealing promising results where some derivatives exhibited MIC values as low as 100 μg/mL against pathogenic strains . This underscores the potential application of this compound in developing new antimicrobial agents.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and biological activities of selected compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Ethyl-1-benzofuran-3-carboxylic acid | Ethyl group at the 2-position | Anticancer activity |

| (5-Ethyl-1-benzofuran-3-yl)acetic acid | Acetic acid moiety instead of carboxylic | Moderate antimicrobial activity |

| 6-Ethyl-2-benzofuran-3-carboxylic acid | Ethyl group at the 6-position | Antimicrobial activity |

常见问题

Q. Table 1: Example Reaction Conditions

| Step | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Acetylation | Toluene | Pyridine | 80°C | 6 | 70–75 |

| Esterification | Dichloromethane | DMAP | 25°C | 12 | 85–90 |

What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic methods ensures structural validation:

- NMR : and NMR identify substituents (e.g., ethyl groups at C5 and carboxylic acid at C3). Key peaks include δ~12.5 ppm (carboxylic acid proton) and δ~1.2–1.4 ppm (ethyl CH) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., C3–COOH bond length ~1.21 Å) and confirms regiochemistry. Tools like SHELXL refine crystal structures with high precision .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 206 [M+H]) confirm the molecular formula (CHO) .

How should researchers address contradictions in spectral or crystallographic data during structural analysis?

Methodological Answer:

Contradictions may arise from impurities, polymorphism, or instrument calibration errors. Strategies include:

- Cross-validation : Compare data from multiple techniques (e.g., NMR, IR, and X-ray) to identify consistent patterns .

- Re-crystallization : Purify the compound under varied conditions (e.g., solvent mixtures) to isolate a single polymorph .

- Computational modeling : Use DFT calculations to predict spectroscopic profiles and compare with experimental data .

What advanced crystallographic methods are recommended for resolving ambiguities in the molecular packing of this compound?

Methodological Answer:

- High-resolution X-ray diffraction : Collect data at synchrotron facilities (resolution < 0.8 Å) to resolve disordered groups .

- SHELX refinement : Apply restraints for thermal parameters and hydrogen bonding networks. For example, SHELXL’s TWIN and BASF commands manage twinned crystals .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional uncertainty and validate hydrogen-bonding interactions (e.g., O–H···O distances ~2.6 Å) .

What reaction mechanisms underpin the derivatization of this compound into bioactive analogs?

Methodological Answer:

Common derivatization pathways include:

- Amide coupling : Use EDC/HOBt to activate the carboxylic acid for reaction with amines, forming potential enzyme inhibitors .

- Ester hydrolysis : Treat ethyl esters with NaOH/EtOH to regenerate the carboxylic acid, critical for salt formation .

- Electrophilic substitution : Introduce halogens (e.g., Br/FeCl) at the benzofuran ring’s C4 position for enhanced bioactivity .

Mechanistic Insight :

The carboxylic acid group acts as a hydrogen-bond donor, influencing interactions with biological targets (e.g., cyclooxygenase enzymes). Ethyl groups enhance lipophilicity, impacting membrane permeability .

How can researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks. Monitor via HPLC for degradation products (e.g., decarboxylation or ring-opening) .

- Solid-state stability : Store in amber vials under inert gas (N) at –20°C to prevent oxidation. Use DSC to detect polymorphic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。